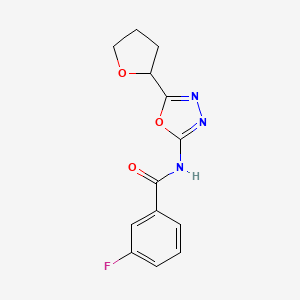

3-fluoro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-fluoro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzamide and oxadiazole and has shown promising results in scientific research.

Wissenschaftliche Forschungsanwendungen

Chiral Coordination Networks

- The use of tetrazolate-yl acylamide tectons, which are similar in structure to the queried compound, in synthesizing chiral coordination networks. These networks demonstrated significant second harmonic generation (SHG) efficiencies, indicating potential applications in nonlinear optics (Jian-Zhen Liao et al., 2013).

Antioxidant Activity

- Some oxadiazole derivatives, closely related to the compound , exhibited excellent antioxidant activity and showed high protection against DNA damage induced by specific complexes (S. Bondock et al., 2016).

Anticancer Activity

- Certain benzamide/benzene sulfonamides with oxadiazole moieties, similar to the target compound, were synthesized and showed promising anti-inflammatory and anti-cancer properties (Madhavi Gangapuram & K. Redda, 2009).

Antibacterial and Antifungal Activities

- Derivatives of 1,3,4-oxadiazole-2-thiones were synthesized and displayed good antibacterial and potent antioxidant activities in in vitro studies (Subbulakshmi N. Karanth et al., 2019).

Antimycobacterial Properties

- Some N-amide derivatives of oxadiazoles exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, suggesting their potential as lead molecules for drug development (N. Nayak et al., 2016).

Energetic Material Applications

- Compounds combining nitroaminofurazan and oxadiazole rings, related to the queried compound, showed good thermal stabilities and acceptable sensitivity values, indicating potential as energetic materials (Yongxing Tang et al., 2015).

Fluorine-Enhanced Antimicrobial Activity

- Synthesis of fluorobenzamides containing thiazole and thiazolidine revealed that the presence of a fluorine atom significantly enhances antimicrobial activity (N. Desai et al., 2013).

Antidiabetic Properties

- Novel dihydropyrimidine derivatives of oxadiazoles were synthesized and evaluated for antidiabetic activity, demonstrating the potential of such compounds in diabetes treatment (J. Lalpara et al., 2021).

GABAA/Benzodiazepine Receptor Interaction

- Imidazo[1,5-a]quinoxaline amides and carbamates, related structurally to the target compound, showed a range of intrinsic efficacies at the GABAA/benzodiazepine receptor, indicating potential in neurological studies (R. Tenbrink et al., 1994).

Eigenschaften

IUPAC Name |

3-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O3/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-2-6-19-10/h1,3-4,7,10H,2,5-6H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZFEVVJEBINDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-methylbenzoate](/img/structure/B2463431.png)

![N-[[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2463434.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2463437.png)

![N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B2463440.png)

![1-(3-Fluoro-5-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2463443.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B2463447.png)